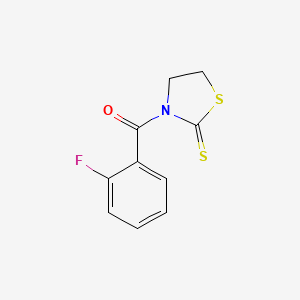
3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that features a thiazolidine ring fused with a benzoyl group substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-fluorobenzoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, allowing for efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects. The thiazolidine ring also plays a crucial role in stabilizing the compound and facilitating its binding to target proteins.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzoyl chloride: A precursor in the synthesis of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione.
Thiazolidine-2-thione: The core structure of the compound, which can undergo various modifications.
Fluorinated benzamides:
Uniqueness: this compound is unique due to the presence of both a fluorine-substituted benzoyl group and a thiazolidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZADQOZXVTAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B2511231.png)
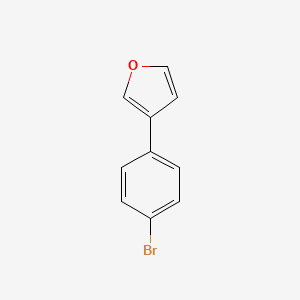
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2511233.png)
![3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2511234.png)
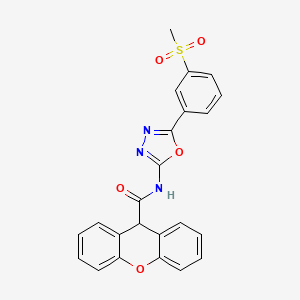
![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2511236.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)
![3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2511240.png)
![2-phenoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2511241.png)
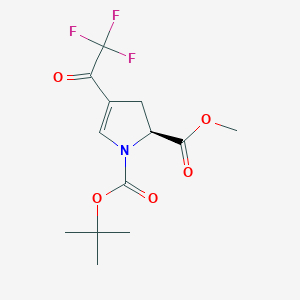
![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2511247.png)
![1-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2511248.png)
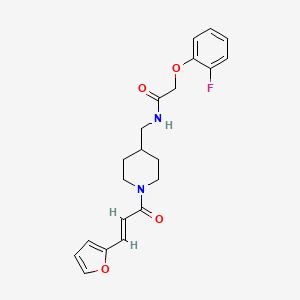
![1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2511253.png)
